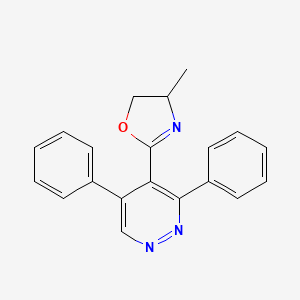
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is a heterocyclic compound that combines the structural features of pyridazine and oxazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,3-diphenylpropane-1,3-dione, under acidic or basic conditions.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, with an amide or nitrile.
Coupling of the Rings: The final step involves coupling the pyridazine and oxazole rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming a carbonyl derivative.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., Lewis acids for electrophilic substitution).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The combination of pyridazine and oxazole rings can interact with various biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The oxazole ring can enhance the compound’s binding affinity and specificity. Together, these interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine) share structural similarities and biological activities.
Oxazole Derivatives: Compounds such as oxazoles and oxazolines are structurally related and exhibit similar chemical reactivity.
Uniqueness
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is unique due to the combination of pyridazine and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(3,5-diphenylpyridazin-4-yl)-4-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H17N3O/c1-14-13-24-20(22-14)18-17(15-8-4-2-5-9-15)12-21-23-19(18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3 |
InChI Key |
CSIMNUWPJIGYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=C(N=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















